4-Bromo-5-methylthiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO2S2 |
|---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
4-bromo-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
YVMJYWJPMBUXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Methylthiophene 2 Sulfonamide
Reactions at the Bromine Atom
The carbon-bromine bond on the thiophene (B33073) ring is a primary site for functionalization, enabling the introduction of a wide array of substituents through substitution and coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental class of transformations for forming new carbon-heteroatom or carbon-carbon bonds. nih.govmdpi.com For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of 4-Bromo-5-methylthiophene-2-sulfonamide, the sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic substitution.
While direct SNAr reactions on this compound are not extensively documented in the reviewed literature, the electronic properties of the molecule suggest that it could be susceptible to substitution by strong nucleophiles under appropriate conditions. The sulfonamide group at the 2-position and the bromine at the 4-position create an electron-deficient ring system conducive to nucleophilic attack.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are particularly effective for aryl bromides. wikipedia.orgtcichemicals.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used to form biaryl structures. tcichemicals.comnih.gov Derivatives of bromothiophene-sulfonamide readily participate in Suzuki coupling reactions with various arylboronic acids. For instance, the closely related 5-bromothiophene-2-sulfonamide (B1270684) has been successfully coupled with a range of aryl boronic acids and esters in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. doaj.orgresearchgate.net This strategy has also been applied to N-alkylated bromothiophene sulfonamides. nih.gov These reactions typically proceed under mild conditions and tolerate a variety of functional groups on the coupling partners. doaj.orgnih.gov
Below is a table summarizing representative Suzuki-Miyaura coupling reactions performed on a related bromothiophene sulfonamide scaffold, illustrating the versatility of this approach.
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenylthiophene-2-sulfonamide | 75 | doaj.org |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 72 | doaj.org |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 78 | doaj.org |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 68 | doaj.org |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(Thiophen-2-yl)thiophene-2-sulfonamide | 65 | doaj.org |
Stille Coupling:
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups, and both aryl and heterocyclic stannanes are effective coupling partners. libretexts.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org Although specific examples involving this compound are not detailed in the available literature, bromothiophenes are common substrates in Stille couplings, making this a highly viable strategy for its derivatization. wikipedia.orgharvard.edu
Transformations of the Thiophene Ring System
Oxidation Reactions
The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and reactivity of the ring system. wikipedia.orgresearchgate.net The oxidation of thiophenes can be achieved using various oxidizing agents, such as trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII). wikipedia.orgnih.gov
The initial oxidation product is the thiophene S-oxide, which is a reactive intermediate. nih.govresearchgate.net This species can undergo further oxidation to the more stable thiophene S,S-dioxide (sulfone). nih.gov The rate of the first oxidation step (to the sulfoxide) is generally increased by electron-donating substituents on the thiophene ring, while the second oxidation step (to the sulfone) is favored by electron-withdrawing groups. nih.gov These oxidized thiophene derivatives, particularly the S-oxides, can act as reactive dienes in Diels-Alder reactions, providing a pathway to complex polycyclic structures. researchgate.netresearchgate.net
Modifications of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) offers another handle for chemical modification, primarily through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation:
The acidic proton on the sulfonamide nitrogen can be removed by a base, allowing for subsequent alkylation. The N-alkylation of sulfonamides is a common strategy to introduce lipophilic groups and modulate biological activity. organic-chemistry.org A recent study detailed the N-alkylation of the closely related 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base in a dimethylformamide (DMF) solvent. nih.govnih.gov This method provides good yields for the synthesis of N-alkylated products. nih.gov
The table below presents the results from the N-alkylation of 5-bromothiophene-2-sulfonamide, demonstrating the feasibility of this transformation.
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Bromoethane | LiH | DMF | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 | nih.gov |
| 1-Bromopropane | LiH | DMF | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 | nih.gov |
| Isopropyl bromide | LiH | DMF | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62 | nih.gov |
N-Acylation:
Similar to alkylation, the sulfonamide nitrogen can be acylated. For example, 5-bromothiophene-2-sulfonamide has been shown to react with acetic anhydride (B1165640) to yield the corresponding N-acetylated derivative, N-(5-bromothiophen-2-ylsulfonyl)acetamide. researchgate.net This reaction provides a straightforward method for introducing acyl groups, which can serve as protecting groups or as a means to alter the compound's electronic and physical properties.
Reduction of the Sulfonamide Group
The sulfonamide group (—SO₂NH₂) is generally stable and resistant to cleavage. However, its reduction is a potential strategy for modifying the electronic and structural properties of the parent molecule, which can influence its biological activity. The reduction of aromatic sulfonamides can lead to various products, such as sulfinamides or even the corresponding thiols, although the latter typically requires harsh reaction conditions.
While specific literature on the reduction of this compound is not extensively detailed, the reactivity can be inferred from general transformations of aromatic sulfonamides. Strong reducing agents are typically required for such conversions. For instance, dissolving metal reductions, such as using lithium metal in liquid ammonia, are known to cleave the sulfur-nitrogen bond, which can lead to the liberation of a free amine. youtube.com Another approach involves the use of reagents that can reduce the sulfur center. For example, the reduction of a sulfonamide to a sulfinamide has been observed under specific conditions. psu.edu
The complete reduction of a related functional group, sulfonic acid, to its corresponding thiol has been achieved using a rhodium carbonyl catalyst under high pressure and temperature. google.com It is noted that sulfonamide derivatives are also reducible, often with more conventional reducing agents, though specific reagents for the direct conversion of a thiophene sulfonamide to a thiophene thiol (mercaptan) are not commonly cited. google.com This transformation would significantly alter the scaffold, replacing the sulfonamide moiety with a thiol group (-SH), thereby providing a new anchor for further derivatization. libretexts.orgopenstax.org
Molecular Hybridization and Scaffold Diversification
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. ias.ac.innih.gov This approach aims to create new chemical entities with potentially enhanced affinity, efficacy, or a better safety profile. The this compound scaffold is an excellent candidate for this strategy due to its multiple reactive sites that allow for scaffold diversification.
The primary points for diversification on the this compound scaffold are the bromine atom at the C4 position and the nitrogen atom of the sulfonamide group.
Derivatization at the Bromine Atom: The bromine atom is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method used for similar bromothiophene sulfonamide scaffolds. nih.govresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene ring with various aryl or heteroaryl boronic acids or esters. This strategy effectively "hybridizes" the thiophene sulfonamide core with other aromatic systems, leading to a diverse library of compounds.
Derivatization at the Sulfonamide Nitrogen: The sulfonamide nitrogen can be functionalized through reactions like N-alkylation. nih.gov By treating the sulfonamide with a base followed by an alkyl halide, various alkyl or substituted alkyl groups can be introduced. This modification alters the polarity, lipophilicity, and hydrogen-bonding capabilities of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
The combination of these derivatization strategies allows for the extensive exploration of the chemical space around the this compound core, facilitating the generation of novel molecular hybrids for biological screening.
Interactive Data Table: Derivatization Strategies
| Strategy | Reactive Site | Key Reaction | Reagents & Conditions | Resulting Modification |
| Scaffold Hopping | C4-Position | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | Attachment of diverse aryl/heteroaryl groups |
| Functionalization | Sulfonamide N-H | N-Alkylation | Alkyl bromides, LiH, DMF, Room Temperature | Addition of various alkyl chains |
Based on a comprehensive search of scientific literature, there is currently no available research data regarding the in vitro biological target interactions of the specific chemical compound This compound with the enzymes and pathways listed in the requested outline.
The instructions require a thorough, informative, and scientifically accurate article focusing solely on this compound and its interaction with the specified targets, including detailed research findings and data tables. Unfortunately, published studies investigating the inhibitory activity of this compound against Carbonic Anhydrase, Insulin-Regulated Aminopeptidase (IRAP), HIV-1 Reverse Transcriptase, specific oncology-related enzyme targets, bacterial aminoacyl-tRNA synthetases, or the other mentioned enzymes could not be located.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements for scientific accuracy and focus on the specified compound. To do so would require fabricating data that does not exist in the public domain.
Investigation of Biological Target Interactions and Mechanistic Pathways in Vitro Studies
Mechanisms of Biological Action
The biological activities of thiophene (B33073) sulfonamides, including 4-Bromo-5-methylthiophene-2-sulfonamide, are underpinned by several key mechanisms. These compounds can interact with and inhibit various enzymes, modulate critical cellular pathways, and form specific chemical bonds with their biological targets.
Mimicry of Natural Substrates
The sulfonamide group is a critical pharmacophore that enables these compounds to act as mimics of natural enzyme substrates. For instance, many sulfonamide-containing drugs are known to target the folate synthesis pathway in bacteria by mimicking para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase. biorxiv.org This mimicry allows them to competitively inhibit the enzyme, thereby halting folic acid production and exerting a bacteriostatic effect. biorxiv.org In the context of other enzymes, such as carbonic anhydrases, the sulfonamide group can mimic the binding of the natural substrate, often interacting directly with a metal ion cofactor like zinc in the enzyme's active site.
Competitive Inhibition Modes
Thiophene-2-sulfonamide (B153586) derivatives have been shown to act as potent enzyme inhibitors through competitive inhibition. In this mode, the inhibitor molecule binds to the active site of an enzyme, preventing the natural substrate from binding. A study on the effects of various thiophene-2-sulfonamide derivatives on bovine milk lactoperoxidase (LPO) demonstrated this mechanism. nih.govtandfonline.com One derivative, 5-(2-thienylthio) thiophene-2-sulfonamide, exhibited strong competitive inhibition against LPO, with a very low IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.govtandfonline.com This indicates a high affinity for the enzyme's active site, effectively blocking its normal function. tandfonline.com
Modulation of Biochemical Pathways
Beyond single-enzyme inhibition, thiophene sulfonamides can modulate entire biochemical pathways, a mechanism central to their potential as anticancer agents. Research has shown that certain thiophene derivatives can trigger apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways. nih.gov For example, some derivatives act as selective inhibitors of the anti-apoptotic protein Mcl-1, which is often overexpressed in cancerous tissues. By inhibiting Mcl-1, these compounds allow pro-apoptotic signals to prevail, leading to cancer cell death. Others have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and are frequently dysregulated in cancer. Another thiophene derivative was found to decrease the growth of MCF-7 cancer cells by inhibiting the PI3K/mTOR pathway. researchgate.net
Specific Binding Interactions (e.g., Hydrogen Bonding, Halogen-Sulfur Bonds)
The precise interaction between a thiophene sulfonamide and its biological target is governed by specific non-covalent bonds. The sulfonamide group itself is a key participant in these interactions, often forming hydrogen bonds within the active site of an enzyme. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the molecule's binding affinity.
In Vitro Cell-Based Biological Evaluations
While specific in vitro studies on this compound are limited, research on structurally similar thiophene and sulfonamide derivatives provides significant insight into their potential biological effects, particularly their antiproliferative activity against various cancer cell lines.
Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, MGC-803, PC-3)
Thiophene derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. In studies involving the human breast adenocarcinoma cell line, MCF-7 , various thiophene compounds have shown potent antiproliferative effects. nih.govmdpi.com For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share the thiophene core, were tested against MCF-7 cells, with some derivatives showing IC50 values in the low micromolar range, indicating significant cytotoxic potential. mdpi.com Other studies have confirmed that thiophene derivatives can reduce cell viability and induce cell cycle arrest in MCF-7 cells. nih.gov
Similarly, sulfonamide-based compounds have been evaluated against the human prostate cancer cell line, PC-3 . A study of sulfonamide-based peptidomimetic calpain inhibitors showed they displayed moderate to good antiproliferative activity against PC-3 cells in vitro. nih.gov Other research on thiophene derivatives has also noted cytotoxic effects against PC-3 cells. sbfte.org.br
While direct studies on the MGC-803 human gastric cancer cell line for this specific compound were not identified, related 2-acylaminothiophene-3-carboxamide derivatives have been evaluated for their in vitro anti-proliferative activity against this cell line. openalex.org
The table below summarizes the antiproliferative activity of some representative thiophene derivatives against relevant cancer cell lines.
| Compound Class | Cell Line | IC50 Value (µM) | Source |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cpd. 2) | MCF-7 | 0.013 | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cpd. 3) | MCF-7 | 0.023 | mdpi.com |
| Sulfonamide-based peptidomimetic calpain inhibitors | PC-3 | Moderate Activity | nih.gov |
This table presents data for structurally related compounds to indicate the potential activity of thiophene sulfonamides.
Induction of Apoptosis and Cell Cycle Arrest
No publicly available scientific data could be located for this compound's effects on the induction of apoptosis and cell cycle arrest in in vitro studies.
Advanced Analytical Techniques in Chemical and Biological Research
Spectroscopic Characterization of 4-Bromo-5-methylthiophene-2-sulfonamide and its Derivatives
Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. By interacting with electromagnetic radiation, molecules produce unique spectra that reveal details about their atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar thiophene (B33073) and sulfonamide compounds. beilstein-journals.orgresearchgate.net
¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple.
Thiophene Proton (H-3): A single proton is attached to the thiophene ring at the C-3 position. It would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated in the aromatic region, likely around 7.0-7.5 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position would also produce a singlet, expected further upfield, typically in the range of 2.2-2.5 ppm. beilstein-journals.org
Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration, but it typically appears between 7.0 and 8.0 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.
Thiophene Ring Carbons: Four signals are expected for the carbons of the thiophene ring. The carbon bearing the bromine (C-4) and the carbon bearing the sulfonamide group (C-2) would be significantly influenced by these electron-withdrawing substituents. The other two ring carbons (C-5 and C-3) would also have distinct chemical shifts. These signals typically appear in the 110-150 ppm range.
Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the upfield region, typically around 15-20 ppm. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H-3 | 7.2 - 7.4 | - | Singlet |
| -CH₃ | 2.3 - 2.5 | - | Singlet |
| -NH₂ | 7.5 - 7.8 | - | Broad Singlet |
| C-2 | - | 140 - 145 | - |
| C-3 | - | 128 - 132 | - |
| C-4 | - | 115 - 120 | - |
| C-5 | - | 135 - 140 | - |
| -CH₃ | - | 15 - 20 | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound (C₅H₆BrNO₂S₂), the monoisotopic mass is 254.90233 Da. uni.lu A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 Da (the M and M+2 peaks) for the molecular ion and any bromine-containing fragments.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing sulfonamides, which can be readily ionized. nih.gov In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is typically seen. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be used to confirm the elemental composition. For example, the calculated m/z for the [M+H]⁺ ion is 255.90961, and an experimental measurement within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula. uni.lu
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.90961 |
| [M+Na]⁺ | 277.89155 |
| [M+NH₄]⁺ | 272.93615 |
| [M-H]⁻ | 253.89505 |
| [M]⁺ | 254.90178 |
Data sourced from PubChem CID 22019533. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands. Based on data from related sulfonamide and thiophene compounds, the following peaks are expected: researchgate.netchemicalbook.com
N-H Stretching: Two distinct bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.
S=O Stretching: Strong absorption bands for the sulfonyl group (-SO₂-). The asymmetric stretch typically appears around 1330-1370 cm⁻¹, and the symmetric stretch is found around 1140-1180 cm⁻¹.
C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H on the thiophene ring and just below 3000 cm⁻¹ for the methyl C-H bonds.
C=C Stretching: Absorptions in the 1400-1500 cm⁻¹ region are characteristic of the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. The chromophore in this compound is the substituted thiophene ring. Thiophene derivatives typically exhibit strong absorption bands in the UV region, generally between 230 and 280 nm. The exact position of the maximum absorbance (λ_max) would be influenced by the bromo, methyl, and sulfonamide substituents.
Chromatographic Separation and Quantification Methods
Chromatography is essential for separating components of a mixture and for quantifying the amount of a specific analyte. For a compound like this compound, liquid and gas chromatography are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of sulfonamide-based compounds. nih.govmdpi.com
Methodology: A reversed-phase HPLC method would be most suitable. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the analyte from any impurities or other derivatives. oup.com The addition of a small amount of an acid, like formic acid, to the mobile phase is common to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. journalofchemistry.org
Detection: Detection can be achieved using a UV detector, monitoring at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~254 nm). However, for higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer is preferred.
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of pharmaceuticals and related substances in complex matrices. acgpubs.org It combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. Using ESI, the parent ion (e.g., [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low concentrations, with detection limits often in the sub-µg/kg range. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. While many brominated compounds are well-suited for GC analysis, the sulfonamide group can present challenges due to its polarity and potential for thermal degradation. thermofisher.comnih.gov
Applicability: Direct analysis of this compound by GC-MS may be possible, but derivatization is often required for sulfonamides to increase their volatility and thermal stability. This typically involves converting the acidic N-H protons into less polar groups.
Analysis: If analyzed by GC, the compound would be separated on a capillary column (e.g., TR-5MS) and detected by a mass spectrometer. thermofisher.com The resulting mass spectrum would show the molecular ion peak with its characteristic bromine isotope pattern. The fragmentation pattern would provide further structural confirmation, with likely fragments resulting from the loss of SO₂, NH₂, or the bromine atom. thermofisher.com GC-MS is particularly useful for identifying and quantifying impurities or byproducts from the synthesis of brominated thiophenes. researchgate.net
Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment
General SPE methods for sulfonamides often utilize reversed-phase sorbents (like C18) or ion-exchange mechanisms, depending on the sample matrix and the physicochemical properties of the analyte. However, without specific studies on this compound, data on its extraction efficiency, recovery rates, and potential for enrichment from biological or environmental samples remains uncharacterized in the public domain.
X-ray Crystallography for Molecular Structure and Binding Mode Elucidation
As of the latest available data, a solved crystal structure for this compound has not been deposited in major crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and for elucidating its conformational properties.
While crystallographic data exists for structurally related thiophene derivatives, this information cannot be directly extrapolated to confirm the specific molecular geometry, bond angles, or intermolecular interactions of this compound. Without experimental crystallographic data, the elucidation of its binding mode within a biological target, such as an enzyme's active site, relies on computational modeling and other indirect analytical methods.
A crystallographic study on a related compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, provides insight into the structure of the 4-bromo-5-methylthiophene core. The study revealed a planar molecular structure (with the exception of methyl hydrogens) and a herringbone packing pattern in the crystal lattice. The crystal data for this related molecule is presented below.
Table 1. Crystal Data and Structure Refinement for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆BrNS |
| Formula Weight | 228.11 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1347 (5) |
| b (Å) | 7.1124 (3) |
| c (Å) | 19.8245 (13) |
| Volume (ų) | 864.99 (10) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from a study on a structurally related compound.
Emerging Research Directions and Future Perspectives for 4 Bromo 5 Methylthiophene 2 Sulfonamide
Development of Next-Generation Analogues with Tuned Biological Activity
A primary focus of ongoing research is the rational design and synthesis of next-generation analogues of 4-bromo-5-methylthiophene-2-sulfonamide with fine-tuned biological activities. This involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core strategy revolves around understanding the structure-activity relationships (SAR) of the thiophene-2-sulfonamide (B153586) scaffold.
Research on related thiophene-2-sulfonamide derivatives has demonstrated that modifications at various positions of the thiophene (B33073) ring and the sulfonamide nitrogen can significantly impact biological activity. For instance, in a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (CDK5) inhibitors, substitutions on the benzothiazole ring led to variations in inhibitory potency researchgate.net. This highlights the potential for tuning the biological activity of this compound analogues by introducing diverse substituents at the 4-position, replacing the bromine atom.
Furthermore, derivatization of the sulfonamide group is a well-established strategy for modulating the pharmacological profile of sulfonamide-based drugs. A recent study on 5-bromo-N-alkylthiophene-2-sulfonamides revealed that the nature of the alkyl substituent on the sulfonamide nitrogen influences the antibacterial efficacy against drug-resistant bacteria nih.gov. This suggests that a library of N-substituted analogues of this compound could be synthesized to explore a wide range of biological targets.
The development of these next-generation analogues often involves a cycle of chemical synthesis, biological evaluation, and SAR analysis to identify key structural features responsible for the desired therapeutic effect.
Table 1: Biological Activities of Representative Thiophene-Sulfonamide Analogues
| Compound Class | R-Group Modification | Target/Activity | Key Findings |
| 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides | Substituents on the benzothiazole ring | CDK5 Inhibition | Potency is sensitive to the electronic and steric nature of the substituents. researchgate.net |
| 5-bromo-N-alkylthiophene-2-sulfonamides | Alkyl chains on the sulfonamide nitrogen | Antibacterial (NDM-1-KP) | The length and nature of the alkyl group affect the minimum inhibitory concentration. nih.gov |
Exploration of Multi-Targeting Drug Design Strategies
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic diseases nih.gov. Consequently, the development of multi-target drugs, which can simultaneously modulate multiple biological targets, has emerged as a promising therapeutic strategy nih.govrsc.org. The thiophene-sulfonamide scaffold is particularly well-suited for this approach due to its ability to interact with a diverse range of protein targets.
The exploration of multi-targeting drug design strategies involving the this compound core could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. For example, by combining the structural features required for inhibiting two different enzymes implicated in a disease pathway, a single molecule could be designed to have a dual mode of action.
A study on novel sulfonamide derivatives demonstrated their potential as multitarget antidiabetic agents by inhibiting both α-glucosidase and α-amylase rsc.org. This provides a proof-of-concept for the application of multi-target drug design to sulfonamide-containing compounds. The this compound scaffold can serve as a template for designing inhibitors that target multiple kinases, receptors, or enzymes involved in a particular pathology. This approach can lead to synergistic therapeutic effects and a more robust clinical outcome.
Integration of Advanced Computational Methods in Rational Design
Advanced computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties and reducing the time and cost of research and development. The integration of these methods in the exploration of this compound and its analogues can significantly accelerate the discovery of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of this compound derivatives with their biological activities . These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates mdpi.com. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal biological activity mdpi.com.
Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of a biological target. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity nih.gov. This information is crucial for the rational design of more potent and selective inhibitors. For example, docking studies on 5-bromo-N-propylthiophene-2-sulfonamide against a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae revealed key hydrogen bond and hydrophobic interactions, guiding further optimization nih.gov.
Table 2: Application of Computational Methods in the Design of Sulfonamide-Based Compounds
| Computational Method | Application | Potential Outcome for this compound |
| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with improved potency. |
| Molecular Docking | Predict binding modes and interactions with a target protein. nih.gov | Design of analogues with enhanced target affinity and selectivity. |
| 3D-QSAR (CoMFA/CoMSIA) | Identify key steric and electronic features for activity. mdpi.com | Guidance for structural modifications to optimize biological activity. |
Novel Derivatization Pathways for Enhanced Molecular Complexity
To expand the chemical space around the this compound core and generate molecules with enhanced complexity and novel biological activities, researchers are exploring innovative derivatization pathways. The presence of the bromine atom at the 4-position and the reactive sulfonamide group provides multiple handles for chemical modification.
One of the most powerful and versatile methods for the derivatization of brominated aromatic compounds is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 4-position of the thiophene ring by reacting with corresponding boronic acids or esters nih.govresearchgate.net. This strategy has been successfully employed in the synthesis of 5-arylthiophene-2-sulfonamide derivatives, demonstrating its applicability for creating diverse libraries of compounds researchgate.net. A recent study detailed the synthesis of various derivatives of 5-bromo-N-propylthiophene-2-sulfonamide using this reaction with yields ranging from 56% to 72% nih.gov.
Another important synthetic strategy is lithiation , which can be used to introduce a variety of electrophiles at specific positions on the thiophene ring mdpi.com. While direct lithiation of this compound would need to be carefully controlled, related studies on the regioselective synthesis of functionalized thiophenes demonstrate the potential of this approach for creating complex molecular architectures mdpi.com.
Furthermore, the sulfonamide moiety itself can be derivatized through N-alkylation or N-arylation to introduce additional diversity and modulate the physicochemical properties of the resulting compounds nih.gov. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides was achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides in the presence of a base nih.gov. These novel derivatization pathways are crucial for generating a wide range of analogues for biological screening and for the development of compounds with improved therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
